tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate

Description

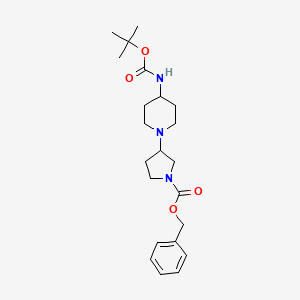

Chemical Structure: This compound (CAS: 1823288-48-7, MFCD14635668) features a piperidine ring linked to a pyrrolidine moiety. The pyrrolidine is substituted with a benzyloxy carbonyl (Cbz) group at position 1, while the piperidine bears a tert-butyl carbamate (Boc) group at position 2. Its molecular complexity and dual protecting groups (Boc and Cbz) make it valuable in peptide synthesis and medicinal chemistry as a versatile intermediate .

Applications: Primarily used in pharmaceutical research for:

- Protecting amine functionalities during multi-step syntheses.

- Facilitating the construction of nitrogen-containing heterocycles in drug candidates.

Properties

IUPAC Name |

benzyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O4/c1-22(2,3)29-20(26)23-18-9-12-24(13-10-18)19-11-14-25(15-19)21(27)28-16-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPNCWIOSGRQSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCN(C2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Piperidin-4-amine

The foundational step involves the protection of piperidin-4-amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, tert-butyl piperidin-4-ylcarbamate is synthesized via reaction with Boc₂O in dichloromethane (DCM) and triethylamine (TEA), achieving yields exceeding 90%. This intermediate serves as the precursor for subsequent functionalization.

Reaction Conditions:

Synthesis of Cbz-Protected Pyrrolidine-3-amine

Parallel to piperidine protection, the pyrrolidine moiety is prepared. Benzyl (R)-3-((tert-butoxycarbonyl)amino)pyrrolidine-1-carboxylate (S4) is synthesized by treating tert-butyl (R)-pyrrolidin-3-ylcarbamate with benzyl chloroformate (Cbz-Cl) in tetrahydrofuran (THF) and aqueous sodium carbonate. This step introduces the Cbz group at the pyrrolidine’s nitrogen, critical for subsequent coupling.

Reaction Conditions:

-

Reagents: Cbz-Cl (1.2 eq), Na₂CO₃ (2.0 eq), THF/H₂O (solvent)

-

Temperature: 0°C to RT

Coupling Strategies for Pyrrolidine-Piperidine Conjugation

The pivotal challenge lies in conjugating the Cbz-pyrrolidine to the Boc-piperidine. Two primary methodologies emerge: nucleophilic substitution and Mitsunobu reaction , each with distinct advantages.

Nucleophilic Substitution via Mesylate Intermediate

The pyrrolidine’s 3-position hydroxyl group is converted to a mesylate using methanesulfonyl chloride (MsCl), enabling displacement by the piperidine’s deprotected amine.

Procedure:

-

Mesylation: Pyrrolidin-3-ol (1.0 eq) is treated with MsCl (1.2 eq) and TEA (1.5 eq) in DCM at 0°C.

-

Deprotection of Piperidine: Boc-protected piperidine is treated with trifluoroacetic acid (TFA) in DCM to yield piperidin-4-amine hydrochloride.

-

Coupling: The mesylated pyrrolidine reacts with the free amine under reflux in acetonitrile, facilitated by potassium carbonate.

Reaction Conditions:

Mitsunobu Reaction for Direct C–N Bond Formation

For stereospecific coupling, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to link the pyrrolidine’s alcohol to the piperidine’s amine.

Procedure:

-

Activation: DEAD (1.2 eq) and PPh₃ (1.2 eq) are added to a mixture of Boc-piperidine and Cbz-pyrrolidin-3-ol in THF.

-

Reaction: Stirred at RT for 12 h, followed by purification via silica chromatography.

Reaction Conditions:

Final Deprotection and Functionalization

Post-coupling, the Boc group on the piperidine is reinstated to ensure stability during subsequent steps.

Re-protection with Boc Anhydride

The free amine generated during coupling is re-protected using Boc₂O in DCM and TEA, restoring the tert-butyl carbamate.

Reaction Conditions:

Analytical Characterization and Optimization

Critical to the synthesis is the characterization of intermediates and final product via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, S4 exhibits characteristic ¹H NMR peaks at δ 7.40–7.30 (m, 5H, Cbz aromatic), 5.13 (s, 2H, CH₂Ph), and 3.74 (bs, 1H, pyrrolidine N–H). The final compound’s purity is validated via high-performance liquid chromatography (HPLC), with retention times and mass-to-charge ratios (e.g., m/z 454.3 [M+H]⁺) confirming identity.

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereoselectivity | Complexity |

|---|---|---|---|

| Nucleophilic Substitution | 70–75% | Moderate | Low |

| Mitsunobu Reaction | 65–70% | High | Moderate |

The Mitsunobu route offers superior stereocontrol, vital for chiral centers in the pyrrolidine, albeit with marginally lower yields. Conversely, nucleophilic substitution is more straightforward but less selective.

Industrial-Scale Considerations

For large-scale synthesis, cost-effectiveness and solvent recovery are paramount. N-Methyl-2-pyrrolidone (NMP) and THF are preferred for their high boiling points and compatibility with microwave-assisted reactions, as demonstrated in the coupling of tert-butyl piperidin-4-ylcarbamate with chloropyrimidines at 150°C . Additionally, flow chemistry techniques minimize purification steps, enhancing throughput.

Chemical Reactions Analysis

tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the carbamate group

Scientific Research Applications

tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate has a wide range of applications in scientific research:

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. It is also employed in studies involving reaction mechanisms and catalysis.

Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: The compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-Butyl 1-(1-((benzyloxy)carbonyl) pyrrolidin-3-yl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzyloxycarbonyl group plays a crucial role in the binding process, enhancing the compound’s affinity for its targets. The pathways involved in its mechanism of action include signal transduction and metabolic processes .

Comparison with Similar Compounds

Structural Analogues with Piperidine and Pyrrolidine Scaffolds

Functional Group Variations

- Boc vs. Cbz Positioning :

- Fluorinated Analogues :

Key Findings :

- Fluorinated derivatives (e.g., azetidines) exhibit improved solubility but reduced lipophilicity, favoring CNS applications.

Research and Industrial Relevance

- Synthetic Utility: The Boc-Cbz combination in the target compound allows sequential deprotection under acidic (Boc) and hydrogenolytic (Cbz) conditions, critical for peptide elongation .

- Drug Discovery : Analogues with fluorinated rings (e.g., 3,3-difluoropyrrolidine) are prioritized in antiviral and anticancer research for their resistance to oxidative metabolism .

Q & A

Q. What are the standard synthetic routes for tert-Butyl 1-(1-((benzyloxy)carbonyl)pyrrolidin-3-yl)piperidin-4-ylcarbamate, and what key reagents are involved?

The compound is typically synthesized via a multi-step process. One common method involves reacting tert-butyl carbamate with 1-((benzyloxy)carbonyl)pyrrolidin-3-yl derivatives in the presence of a reducing agent like sodium borohydride (NaBH₄). The reaction is carried out in an inert atmosphere using dichloromethane (DCM) or tetrahydrofuran (THF) as solvents. Critical steps include protecting group strategies to ensure regioselectivity, followed by purification via column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. NMR confirms the stereochemistry and functional group integration (e.g., tert-butyl, benzyloxycarbonyl), while HRMS validates the molecular formula. Infrared (IR) spectroscopy can also identify carbonyl (C=O) and carbamate (N–COO) stretches .

Q. What safety precautions are recommended during handling?

While specific safety data for this compound is limited, analogous carbamates require respiratory protection (N95 masks), nitrile gloves, and eye/face shields. Work should be conducted in a fume hood with emergency eyewash stations available. Incompatible materials include strong oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature control : Low temperatures (0–5°C) reduce side reactions during carbamate formation.

- Catalyst screening : Lewis acids like BF₃·Et₂O can accelerate coupling reactions.

- Automated reactors : Continuous flow systems improve scalability and reproducibility .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

Contradictions arise from differences in substituent positioning (e.g., benzyl vs. fluorobenzoyl groups). To address this:

- Perform docking studies to compare binding affinities with target enzymes/receptors.

- Use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions.

- Conduct structure-activity relationship (SAR) assays on analogs (e.g., piperidine vs. pyrrolidine cores) .

Q. What are the critical considerations for designing enzymatic inhibition studies with this compound?

Key factors include:

- Enzyme selection : Prioritize targets with conserved active sites (e.g., proteases, kinases).

- Assay conditions : Use pH 7.4 buffers and physiological temperatures to mimic in vivo environments.

- Control experiments : Include competitive inhibitors (e.g., tert-butyl piperidin-4-ylcarbamate) to assess specificity.

- Data analysis : Apply nonlinear regression models (e.g., Michaelis-Menten kinetics) to calculate IC₅₀ values .

Q. How do structural modifications (e.g., fluorination, nitro groups) impact its reactivity and bioactivity?

- Fluorination (e.g., 3-fluorobenzoyl substitution) enhances metabolic stability and membrane permeability.

- Nitro groups (e.g., 4-nitrophenyl derivatives) increase electrophilicity, improving covalent binding to cysteine residues in enzymes.

- Benzyloxycarbonyl vs. tert-butyl carbamate : The former increases steric bulk, potentially reducing off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.